Product packaging for (E)-3-(Methylsulfinyl)acrylic acid(Cat. No.:CAS No. 121949-97-1)

(E)-3-(Methylsulfinyl)acrylic acid

Cat. No.: B2946445
CAS No.: 121949-97-1
M. Wt: 134.15
InChI Key: GYUMXCMKWFESIH-NSCUHMNNSA-N
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Description

Significance of Alpha, Beta-Unsaturated Carboxylic Acids in Organic Chemistry

Alpha, beta-unsaturated carboxylic acids are a class of organic compounds featuring a carbon-carbon double bond conjugated with a carboxylic acid functional group. wikipedia.org This structural arrangement, with the general form RCH=CHCOOH, confers unique reactivity and makes them highly valuable intermediates and building blocks in organic synthesis. chemistryviews.orgrsc.org Their importance is underscored by their widespread presence in numerous biologically active natural products and pharmaceutical agents. chemistryviews.org

The conjugation of the alkene and carbonyl groups makes these compounds susceptible to nucleophilic attack at the β-carbon in a process known as conjugate or Michael addition. wikipedia.orglibretexts.org This reactivity is extensively exploited in synthetic chemistry to form new carbon-carbon and carbon-heteroatom bonds. Furthermore, the double bond can participate in various cycloaddition reactions, such as the Diels-Alder reaction, where they act as effective dienophiles to construct complex cyclic systems. wikipedia.org The industrial relevance of this class is highlighted by compounds like acrylic acid, which serves as a monomer for the large-scale production of polyacrylate polymers. wikipedia.org While historically synthesized via carbonylation of alkynes, modern methods often involve the oxidation of propylene. rsc.org

Role of Organosulfur Moieties in Chemical Synthesis and Natural Products

Organosulfur compounds, characterized by at least one carbon-sulfur bond, are integral to numerous fields of chemistry and biology. nih.govtaylorandfrancis.com Nature abounds with these molecules; the amino acids methionine and cysteine, the vitamins thiamine (B1217682) and biotin, and the life-saving penicillin antibiotics all contain sulfur. wikipedia.org The diverse oxidation states of sulfur (from -2 to +6) lead to a rich variety of functional groups, including thioethers, sulfoxides, sulfones, and sulfonamides, each with distinct chemical properties. nih.govtandfonline.com

In drug discovery and medicinal chemistry, sulfur-containing motifs are prevalent. It is estimated that approximately a quarter of all small-molecule pharmaceuticals are organosulfur compounds. tandfonline.com Functional groups such as sulfoxides and sulfones are frequently incorporated into therapeutic agents to modulate properties like solubility, metabolic stability, and receptor binding. tandfonline.com Beyond pharmaceuticals, organosulfur compounds are crucial building blocks in the synthesis of natural products, agrochemicals, and advanced materials. nih.govtaylorandfrancis.com Their utility in synthesis is vast, with sulfinyl groups, for example, serving as chiral auxiliaries and precursors for other functional groups. nih.gov

Structural Elucidation and Stereochemical Considerations of (E)-3-(Methylsulfinyl)acrylic Acid

This compound is an organic molecule that combines the features of an α,β-unsaturated carboxylic acid with a sulfoxide (B87167) functional group. Its systematic IUPAC name is (E)-3-(methylsulfinyl)prop-2-enoic acid. The molecular structure consists of a propenoic acid backbone with a methylsulfinyl group (-S(O)CH₃) attached to the β-carbon.

A critical aspect of its structure is the stereochemistry of the carbon-carbon double bond, which is designated as (E). This notation, from the German entgegen (opposite), indicates that the substituent groups with higher priority on each of the double-bonded carbons are on opposite sides of the bond axis. uou.ac.in For 3-(methylsulfinyl)acrylic acid, the carboxylic acid group (-COOH) on C2 and the methylsulfinyl group on C3 are the higher-priority groups, and their trans-orientation defines the (E)-isomer. This geometric isomerism is a result of the restricted rotation around the C=C bond. uou.ac.in

The sulfoxide group itself is a stereocenter, as the sulfur atom is bonded to three different groups (methyl, the acrylic acid vinyl group, and an oxygen atom) and has a lone pair of electrons. Therefore, this compound can exist as a pair of enantiomers, (R)- and (S)-, at the sulfur center. The precise determination of stereochemistry in related sulfinyl compounds, such as (E)-3-phenylsulfinylprop-2-enoic acid, has been accomplished through detailed chemical and spectroscopic methods in the context of their Diels-Alder reactions. researchgate.net

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Features
This compound C₄H₆O₃S 134.15 Contains a sulfoxide group; exists as E/Z isomers.
(E)-3-(Methylsulfonyl)acrylic acid C₄H₆O₄S 150.15 Contains a sulfone group, the oxidized form of a sulfoxide. chemscene.com
Acrylic Acid C₃H₄O₂ 72.06 The parent α,β-unsaturated carboxylic acid. researchgate.net
(E)-3-Aminoacrylic acid C₃H₅NO₂ 87.08 An amino-substituted acrylic acid. nih.gov

Overview of Research Trajectories for this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in mainstream literature, its structural motifs suggest several potential research directions based on studies of analogous compounds.

Synthetic Utility: As a bifunctional molecule, it is a prime candidate for use as a building block in organic synthesis. The α,β-unsaturated system makes it a potential substrate for Michael additions and a dienophile in Diels-Alder cycloadditions, enabling the construction of more complex molecules. libretexts.orgresearchgate.net The sulfinyl group can act as a chiral auxiliary to control the stereochemical outcome of such reactions.

Polymer Science: Acrylic acid and its derivatives are fundamental monomers in polymer chemistry. researchgate.net Research into the polymerization of functionalized acrylates, such as this compound, could lead to novel polymers. For instance, studies on poly((2-methylsulfinyl)ethyl acrylate-co-acrylic acid) have explored the creation of biocompatible and antibacterial nanofibers for biomedical applications like wound dressings, leveraging the hydrophilic and biocompatible nature of the sulfoxide group. researchgate.net

Medicinal Chemistry: The combination of a sulfoxide and an acrylic acid moiety suggests potential for exploration in drug discovery. tandfonline.com Sulfoxides are present in various therapeutic agents, and α,β-unsaturated carbonyls can act as covalent modifiers by reacting with nucleophilic residues (like cysteine) in target proteins. Research could investigate this compound as a potential enzyme inhibitor or as a scaffold for developing new therapeutic leads. nih.gov The synthesis of pyrimidine (B1678525) derivatives incorporating related acrylic acid structures for potential use in cancer treatment highlights this avenue of research. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O3S B2946445 (E)-3-(Methylsulfinyl)acrylic acid CAS No. 121949-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-methylsulfinylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3S/c1-8(7)3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUMXCMKWFESIH-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence and Natural Product Chemistry

Isolation and Identification from Biological Sources

(E)-3-(Methylsulfinyl)acrylic acid has been identified as a non-amino-acid N-terminal acyl group in a series of six new linear peptides, designated Pterulamides I–VI. nih.govmdpi.comresearchgate.net These peptides were isolated from the fruiting bodies of a Pterula species, a fungus belonging to the Pterulaceae family, collected in Malaysia. nih.govmdpi.comresearchgate.net The structures of the Pterulamides were elucidated using a combination of mass spectrometry (MS) and two-dimensional nuclear magnetic resonance (2D NMR) experiments. nih.govmdpi.com

The this compound moiety is not present in all Pterulamides. Its distribution, along with other N-terminal groups, across the Pterulamide family is detailed in the table below.

PterulamideN-Terminal Acyl Group
Pterulamide IThis compound
Pterulamide II(E)-3-(Methylthio)acrylic acid
Pterulamide IIICinnamoyl
Pterulamide IVThis compound
Pterulamide V(E)-3-(Methylthio)acrylic acid
Pterulamide VICinnamoyl

This table summarizes the different N-terminal acyl groups found in Pterulamides I-VI as reported in the scientific literature. nih.govmdpi.comresearchgate.net

Notably, this compound co-occurs with its thioether analogue, (E)-3-(methylthio)acrylic acid, within the same family of Pterulamide peptides. nih.govmdpi.comresearchgate.net As shown in the table above, Pterulamides II and V are capped with the (E)-3-(methylthio)acrylic acid group. nih.govmdpi.comresearchgate.net This co-occurrence strongly suggests a biosynthetic relationship between the two compounds, with the sulfinyl group likely arising from the oxidation of the thioether. The presence of both forms in the same fungal extract provides a significant clue for postulating the biosynthetic pathway.

Postulated Biosynthetic Pathways

While the specific biosynthetic gene cluster responsible for Pterulamide synthesis has not yet been identified and characterized, it is widely accepted that these peptides are assembled by non-ribosomal peptide synthetases (NRPSs). wikipedia.orgnih.govnih.gov NRPSs are large, modular enzymes that can incorporate a wide variety of building blocks, including non-proteinogenic amino acids and other carboxylic acids, into peptide chains. wikipedia.orgnih.govnih.gov The biosynthesis of this compound is therefore intrinsically linked to the action of the Pterulamide NRPS.

Enzymatic Formation of the Sulfinyl Group

The formation of a sulfinyl group from a thioether is a common biological oxidation reaction. In fungi, this transformation is typically catalyzed by monooxygenases. mdpi.com While the specific enzyme responsible for the oxidation of the methylthio group in the biosynthesis of Pterulamides is unknown, it is likely a flavin-containing monooxygenase (FMO) or a cytochrome P450 monooxygenase. mdpi.com These enzymes utilize molecular oxygen and a cofactor (such as FAD or heme) to insert an oxygen atom into the sulfur atom of the thioether precursor. mdpi.com

It is also plausible that the oxidation is stereospecific, leading to the formation of a single enantiomer of the sulfoxide (B87167). The biological reduction of sulfoxides is catalyzed by methionine sulfoxide reductases (Msrs), which are known to be stereospecific for either the (S) or (R) isomer of the sulfoxide. nih.govfrontiersin.orgpnas.org The presence of such enzymes in the producing organism could play a role in controlling the stereochemistry of the final product.

General Classes of Enzymes Involved in Sulfoxide Formation:

Enzyme ClassCofactor(s)General Function
Flavin-containing Monooxygenases (FMOs)FAD, NADPHOxidation of soft nucleophiles, including sulfides.
Cytochrome P450 MonooxygenasesHeme, NADPHOxidation of a wide range of substrates, including sulfides.
DioxygenasesFe(II), α-ketoglutarateIncorporation of both atoms of O2 into a substrate.

This table provides an overview of the major classes of enzymes known to be involved in the biological oxidation of thioethers to sulfoxides. mdpi.com

Precursor Incorporation and Modification within Peptide Frameworks

The incorporation of the this compound moiety into the Pterulamide backbone is believed to be mediated by the initiation module of the corresponding NRPS. This process would begin with the activation of a precursor carboxylic acid by the adenylation (A) domain of the NRPS module. nih.govnih.gov This activation step consumes ATP and results in the formation of an acyl-adenylate intermediate. The activated acyl group is then transferred to the phosphopantetheinyl arm of the adjacent peptidyl carrier protein (PCP) or thiolation (T) domain. nih.govnih.gov From there, the condensation (C) domain catalyzes the formation of a peptide bond between the N-terminal acyl group and the first amino acid of the peptide chain. nih.govnih.gov

Two main hypotheses can be considered for the timing of the sulfur oxidation:

Oxidation prior to incorporation: In this scenario, (E)-3-(methylthio)acrylic acid is first oxidized to this compound as a free molecule. The resulting sulfinyl-containing acid is then recognized and activated by the A-domain of the NRPS and incorporated into the peptide.

Oxidation after incorporation: Alternatively, the NRPS may initially incorporate (E)-3-(methylthio)acrylic acid. The oxidation of the sulfur atom to the sulfinyl group would then occur while the thioether-containing peptide is still tethered to the NRPS, or after its release from the enzyme.

Given that both the thioether and sulfoxide forms are found in the Pterulamides, it is possible that the oxidation is not fully efficient, leading to the production of a mixture of peptides. The isolation of trans-3-(methylthio)-acrylic acid as a metabolic product from Streptomyces lincolnensis suggests that this precursor is biologically accessible. nih.gov

Further research, including the identification and characterization of the Pterulamide biosynthetic gene cluster, is required to elucidate the precise sequence of events and the specific enzymes involved in the formation of this unusual sulfur-containing acyl group.

Chemical Reactivity and Mechanistic Transformations

Reactivity of the α,β-Unsaturated System

The carbon-carbon double bond in (E)-3-(methylsulfinyl)acrylic acid is activated by the adjacent electron-withdrawing sulfinyl and carboxyl groups, rendering it susceptible to various addition and cycloaddition reactions.

Nucleophilic Conjugate Addition Reactions

The electron-deficient β-carbon of the α,β-unsaturated system is a prime target for nucleophilic attack in what is known as a conjugate or Michael addition. Enantiomerically pure vinyl sulfoxides are effective Michael acceptors, reacting with a range of nucleophiles with high diastereoselectivity. acs.org The stereochemical outcome of these additions is often rationalized by the nucleophile approaching the less sterically hindered face of the vinyl group. acs.org

The rich chemistry of conjugate additions to vinyl sulfoxides allows for the formation of new carbon-carbon and carbon-heteroatom bonds. njiisc.in Studies on related systems have shown that various nucleophiles, including amines, thiols, and carbanions, can participate in these reactions. njiisc.inresearchgate.net The reaction of lithiated allylic sulfoxides with acyclic enones has been shown to yield largely carbonyl addition products, though conjugate addition is also observed, particularly with methyl crotonate. csu.edu.au The stereoselectivity of these reactions can be influenced by the nature of the nucleophile, the solvent, and the presence of Lewis acids. acs.org

Pericyclic Reactions (e.g., Diels-Alder as Dienophile)

This compound and its derivatives are effective dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the sulfoxide (B87167) and carboxyl groups. Vinyl sulfoxides are considered moderately reactive dienophiles but can be activated by various means. nih.govjst.go.jp Chiral vinyl sulfoxides have been extensively used in asymmetric Diels-Alder reactions, demonstrating a high degree of diastereoselectivity. tandfonline.com

A close analog, (E)-3-phenylsulfinylprop-2-enoic acid, undergoes Diels-Alder reactions with cyclopentadiene (B3395910) to form a mixture of four possible diastereoisomers. The ratio of these products is dependent on the catalyst and solvent used. researchgate.net For instance, the reaction of methyl (Z)-3-phenylsulfinylprop-2-enoate with cyclopentadiene in benzene (B151609) shows high stereoselectivity (94% d.e.). researchgate.net The use of Lewis acids can significantly influence the yield, regio-, and stereoselectivity of these cycloadditions. researchgate.net

The table below summarizes the diastereomeric excess (d.e.) for the Diels-Alder reaction between cyclopentadiene and isomers of 3-phenylsulfinylprop-2-enoic acid and its methyl ester, highlighting the impact of the dienophile's geometry and the presence of an ester group on stereoselectivity.

DienophileSolventDiastereomeric Excess (d.e.)Reference
(Z)-3-Phenylsulfinylprop-2-enoic acid methyl esterBenzene94% researchgate.net
(E)-3-Phenylsulfinylprop-2-enoic acidVariousMixture of diastereoisomers researchgate.net
(E)-3-Phenylsulfinylprop-2-enoic acid methyl esterVariousMixture of diastereoisomers researchgate.net

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound allows for a variety of classical transformations, including esterification and amidation, to generate a range of derivatives.

Esterification Reactions

Esterification of acrylic acids is a common transformation. For instance, the esterification of acrylic acid with ethanol (B145695), catalyzed by sulfuric acid, has been studied in detail. deepdyve.com Similarly, (E)-3-(3-hydroxyphenyl)acrylic acid can be esterified with ethanol in the presence of sulfuric acid. rug.nl The direct esterification of related acrylic acids can be achieved under acidic conditions. smolecule.com A study on poly((2-methylsulfinyl)ethyl acrylate-co-acrylic acid) utilized a Steglich esterification to graft the acrylic acid. researchgate.net These methods are generally applicable to this compound to produce the corresponding esters, which can be useful intermediates in further synthetic transformations.

Amidation Reactions and Peptide Coupling

The formation of an amide bond from a carboxylic acid is a fundamental reaction in organic synthesis, particularly in the field of peptide chemistry. researchgate.netrsc.org The carboxylic acid of this compound can be activated by a variety of peptide coupling reagents to facilitate its reaction with amines to form the corresponding amides. researchgate.net

Commonly used coupling reagents include carbodiimides like DCC and EDC, as well as phosphonium (B103445) and uronium salts such as PyBOP and HATU. researchgate.netsigmaaldrich.compeptide.com These reagents convert the carboxylic acid into a more reactive species in situ, which then readily reacts with an amine. researchgate.net The choice of coupling reagent and reaction conditions can be crucial to avoid side reactions and ensure high yields, especially when dealing with complex or sterically hindered amines. sigmaaldrich.com While direct examples for this compound are not detailed in the provided results, the general principles of amide bond formation and peptide coupling are directly applicable. researchgate.netrsc.org For instance, a patent describes the amidation of a similar compound, (S,E)-3-(1-methylpyrrolidin-2-yl)-acrylic acid hydrochloride, as an intermediate in the synthesis of quinazoline (B50416) derivatives. google.com

Advanced Spectroscopic Characterization and Analytical Methods

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of an acrylic acid derivative typically shows characteristic absorption bands corresponding to the O-H, C=O, and C=C bonds. For instance, acrylic acid itself displays broad absorption bands for O-H stretching around 3200-3600 cm⁻¹ and a sharp, intense peak for the C=O stretching of the carboxyl group at approximately 1695 cm⁻¹. researchgate.net

In derivatives like (E)-3-(Methylsulfinyl)acrylic acid, the presence of the sulfinyl group (S=O) introduces an additional characteristic absorption band. The analysis of related compounds, such as poly(acrylic acid), reveals prominent peaks for C-O and C=O stretching vibrations. nih.gov The specific frequencies of these bands can be influenced by intermolecular interactions, such as hydrogen bonding. icm.edu.plresearchgate.net

Table 1: Selected FT-IR Data for Related Acrylic Acid Structures

Functional Group Vibration Mode Approximate Wavenumber (cm⁻¹) Reference
O-H (Carboxylic Acid) Stretching 3200-3600 researchgate.net
C=O (Carboxylic Acid) Stretching ~1714 - 1695 researchgate.neticm.edu.pl
C=C (Vinyl) Stretching Not specified

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. In studies of acrylic acid, Raman spectra show characteristic modes for the C=C bond and the carboxylic acid group. uwo.ca For instance, the C=O stretching vibration in poly(acrylic acid) gels is observed around 1674 cm⁻¹ in the solid state. icm.edu.pl The analysis of acrylic acid under pressure has revealed distinct phases and eventual polymerization, highlighting the sensitivity of Raman spectroscopy to molecular conformation and interactions. uwo.canih.gov The presence of the methylsulfinyl group in this compound would contribute unique signals to the Raman spectrum, aiding in its structural confirmation. icm.edu.pl

Table 2: Key Raman Shifts for Related Acrylic Acid Structures

Functional Group/Vibration Approximate Wavenumber (cm⁻¹) Reference
C=O (Carboxylic Acid) ~1674 (solid state) icm.edu.pl
δ(CH₂) Bending ~1393 uwo.ca

Note: This table is based on data for acrylic acid and poly(acrylic acid), as specific FT-Raman data for this compound was not found.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural and stereochemical elucidation of this compound. ¹H-NMR and ¹³C-NMR provide information on the chemical environment of each proton and carbon atom, while advanced 2D techniques confirm the spatial relationships between atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Configurational Assignment

¹H-NMR is essential for assigning the E/Z configuration of the double bond in 3-(methylsulfinyl)acrylic acid. The vicinal coupling constant (³J) between the two olefinic protons (H-2 and H-3) is diagnostic. A larger coupling constant is characteristic of a trans (E) configuration, while a smaller coupling constant indicates a cis (Z) configuration.

In a study where (E)- and (Z)-β-methylthioacrylic acid were synthesized as model compounds, the major (E)-isomer exhibited a large vicinal coupling constant of 14.7 Hz. escholarship.org In contrast, the minor (Z)-isomer showed a smaller coupling constant of 10.2 Hz. escholarship.org This clear difference allows for unambiguous assignment of the double bond geometry. The chemical shifts of the olefinic protons are also distinct for each isomer. For the (E)-isomer, the H-3 proton appears at δ 7.87 ppm and the H-2 proton at δ 5.64 ppm. escholarship.org The methyl protons of the sulfinyl group typically appear as a singlet.

Table 3: Comparative ¹H-NMR Data for (E)- and (Z)-β-Methylthioacrylic Acid

Isomer Proton Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Reference
(E) H-2 5.64 (d) 14.7 escholarship.org
H-3 7.87 (d) 14.7 escholarship.org
S-CH₃ 2.35 (s) - escholarship.org
(Z) H-2 5.85 (d) 10.2 escholarship.org
H-3 7.46 (d) 10.2 escholarship.org

Note: Data is for the analogous compound β-methylthioacrylic acid, which serves as an excellent model for assigning the stereochemistry of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Confirmation

¹³C-NMR spectroscopy confirms the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the presence of the carboxylic acid carbon, the two olefinic carbons, and the methyl carbon. While specific ¹³C-NMR data for this compound was not found in the provided search results, data for related acrylic acid and thio-compounds confirms the expected chemical shift regions. nih.govresearchgate.net For example, in related compounds, the carbonyl carbon of the acid is typically found significantly downfield.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Stereochemical Confirmation

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide definitive proof of stereochemistry by detecting through-space interactions between protons that are in close proximity. libretexts.org For this compound, a NOESY experiment would not show a correlation between the olefinic protons H-2 and H-3, as they are on opposite sides of the double bond. Conversely, the (Z)-isomer would exhibit a clear NOESY cross-peak between these two protons due to their spatial closeness.

The NOESY technique is a powerful tool for confirming the relative configuration of stereocenters and the geometry of double bonds in complex molecules. escholarship.orglibretexts.org It complements the information obtained from coupling constants in ¹H-NMR, providing unambiguous stereochemical confirmation. escholarship.orgipb.pt Other 2D techniques like COSY (Correlation Spectroscopy) can confirm the through-bond coupling between H-2 and H-3, while HSQC and HMBC can be used to assign all proton and carbon signals unequivocally. longdom.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides critical information regarding its elemental composition and molecular structure.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound by providing a highly accurate mass measurement. allumiqs.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places. enovatia.com This precision allows for the determination of a unique elemental formula, distinguishing the target compound from other molecules that may have the same nominal mass. dtu.dk

The molecular formula for this compound is C₄H₆O₃S. Using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ³²S), the theoretical monoisotopic mass can be calculated with high precision. An experimental measurement via HRMS that matches this theoretical value provides strong evidence for the compound's identity and elemental composition. enovatia.com

ParameterValue
Molecular FormulaC₄H₆O₃S
Theoretical Monoisotopic Mass134.0038 g/mol
Typical Ionization ModeElectrospray Ionization (ESI)
Observed Ion (Positive Mode)[M+H]⁺
Expected Exact m/z for [M+H]⁺135.0110
Observed Ion (Negative Mode)[M-H]⁻
Expected Exact m/z for [M-H]⁻133.0044

Fragmentation Pattern Analysis for Structural Insight

In mass spectrometry, after the molecule is ionized to form a molecular ion ([M]⁺˙), it can undergo fragmentation. scienceready.com.au The resulting fragment ions are detected, and the pattern of these fragments provides a "fingerprint" that helps to elucidate the molecule's structure. uou.ac.in The fragmentation of this compound is dictated by its functional groups: a carboxylic acid, an α,β-unsaturated double bond, and a sulfoxide (B87167).

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) or the loss of the entire carboxyl group as •COOH (45 Da). wpmucdn.com The sulfoxide group can lead to characteristic cleavages, such as the loss of SO (48 Da) or a methylsulfinyl radical (•S(O)CH₃, 63 Da). researchgate.net The combination of these pathways provides detailed structural confirmation.

Proposed Fragment Ion (Structure)Fragmentation PathwayTheoretical m/z
[C₄H₆O₃S]⁺˙Molecular Ion ([M]⁺˙)134.0
[C₄H₅O₂S]⁺Loss of •OH from carboxylic acid117.0
[C₃H₅OS]⁺Loss of •COOH from carboxylic acid89.0
[C₃H₃O₂]⁺Loss of •S(O)CH₃ radical71.0
[C₄H₆O₂]⁺˙Loss of SO from sulfoxide86.0

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. slideshare.net This technique is particularly useful for analyzing compounds containing chromophores, especially conjugated π-systems. researchgate.net

This compound possesses a conjugated system consisting of a carbon-carbon double bond in conjugation with the carbonyl group (C=O) of the carboxylic acid. This α,β-unsaturated carbonyl system is a strong chromophore. The primary electronic transitions observed are π → π* and n → π. slideshare.net The π → π transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is typically high in intensity and occurs at a specific wavelength (λmax). The n → π* transition, which involves promoting a non-bonding electron (from the lone pairs on the oxygen or sulfur atoms) to a π* antibonding orbital, is generally much weaker in intensity. slideshare.netscience-softcon.de The position of the λmax provides insight into the extent of conjugation within the molecule.

Electronic TransitionOrbitals InvolvedRelative IntensityExpected Wavelength Region
π → πElectron promotion from the C=C-C=O π system to an antibonding π orbital.High~200-250 nm
n → πElectron promotion from a non-bonding orbital (e.g., oxygen lone pair) to an antibonding π orbital.Low~270-320 nm

Chromatographic Separation and Analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. waters.com For this compound, HPLC is the method of choice for assessing its purity and for separating it from its geometric isomer, (Z)-3-(Methylsulfinyl)acrylic acid.

A reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar. waters.com In this system, more polar compounds elute earlier than less polar compounds. The (Z)-isomer of an acrylic acid derivative is generally more polar than the corresponding (E)-isomer and therefore exhibits a shorter retention time. frontiersin.orgnih.gov By comparing the retention time of the main peak in a sample to that of a pure (E)-isomer standard, the identity can be confirmed. The area of the peak is proportional to the concentration, allowing for quantification and purity assessment, while the presence of a smaller, earlier-eluting peak may indicate the presence of the (Z)-isomer as an impurity. acs.org

ParameterTypical Condition
TechniqueReversed-Phase HPLC
Stationary Phase (Column)C18 (Octadecyl-silica)
Mobile PhaseGradient or isocratic mixture of water (with acid modifier like 0.1% formic or acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
DetectionUV Detector (set at the λmax of the compound, e.g., ~220 nm)
Expected Elution Order1. (Z)-3-(Methylsulfinyl)acrylic acid (more polar, shorter retention time) 2. This compound (less polar, longer retention time)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, direct analysis of polar compounds such as carboxylic acids can be challenging due to their low volatility and potential for thermal degradation in the GC inlet and column. To overcome these limitations, this compound requires derivatization to convert the polar carboxylic acid group into a more volatile and thermally stable functional group prior to GC-MS analysis.

The primary method for derivatizing carboxylic acids for GC-MS analysis is silylation. researchgate.netsigmaaldrich.com This process involves replacing the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netresearchgate.net The resulting TMS ester of this compound is significantly more volatile, allowing for its successful separation and detection by GC-MS.

Another potential derivatization strategy is esterification, for instance, through reaction with an alcohol in the presence of an acid catalyst. This converts the carboxylic acid into its corresponding ester, which is also more volatile. For example, the formation of the methyl ester would yield methyl (E)-3-(methylsulfinyl)acrylate.

The sulfoxide group within the molecule presents a unique consideration for GC-MS analysis. Sulfoxides can be thermally labile and may undergo rearrangement or degradation at the high temperatures used in GC. It has been noted in the analysis of other sulfoxide-containing compounds, such as S-alk(en)ylcysteine sulfoxides, that derivatization or specific analytical conditions are necessary to avoid unwanted reactions. nih.govmdpi.com For instance, the analysis of related compounds has sometimes involved reduction of the sulfoxide group. nih.gov It is also possible that under certain GC-MS conditions, the methylsulfinyl group could be oxidized. beilstein-journals.org

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation of the derivative is based on its boiling point and interaction with the stationary phase of the column. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov

Detailed research findings on the specific GC-MS analysis of volatile derivatives of this compound are not extensively documented. However, based on the analysis of structurally similar compounds, a hypothetical set of parameters can be proposed.

Table 1: Hypothetical GC-MS Parameters for the Analysis of Trimethylsilyl (TMS) Derivative of this compound
ParameterConditionRationale/Reference
Derivatization ReagentN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)BSTFA is a common and effective silylating agent for carboxylic acids. TMCS acts as a catalyst. researchgate.net
GC ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)A standard non-polar column suitable for a wide range of derivatized compounds. beilstein-journals.org
Carrier GasHelium at a constant flow of 1.0 mL/minStandard inert carrier gas for GC-MS.
Inlet Temperature250 °CEnsures complete vaporization of the derivatized analyte without causing thermal degradation. beilstein-journals.org
Oven Temperature ProgramInitial temp 70°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)A typical temperature program to separate compounds with varying volatilities.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible mass spectra. beilstein-journals.org
Mass Scan Rangem/z 40-500Covers the expected mass range for the TMS derivative and its fragments. mdpi.com
Expected Molecular Ion (M+) of TMS derivativem/z 222Calculated for C7H14O3SSi.
Key Fragmentation Ions (hypothetical)m/z 207 ([M-CH3]+), m/z 149 ([M-COOTMS]+), m/z 73 (Si(CH3)3+)Based on typical fragmentation patterns of TMS esters and sulfoxides.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to modern chemistry, providing a detailed description of molecular structure and energetics. For (E)-3-(methylsulfinyl)acrylic acid, these methods are employed to determine its most stable three-dimensional arrangement and to calculate its electronic and thermodynamic properties with high accuracy.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a principal method in computational chemistry for predicting the molecular and electronic properties of organic compounds. dergipark.org.trresearchgate.net This approach is favored for its balance of computational cost and accuracy. For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization. researchgate.net This process identifies the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

The optimization process for this compound would likely confirm the trans configuration of the acrylic acid backbone, as indicated by the (E) stereochemistry. The geometry around the sulfur atom in the methylsulfinyl group would be predicted to be pyramidal. DFT calculations would also yield important electronic properties such as the total energy, dipole moment, and the distribution of electron density across the molecule. acs.org

Ab Initio Methods for High-Level Energy Calculations

While DFT is a workhorse for many applications, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy for energy calculations, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a more refined calculation of the electronic energy of this compound. bohrium.com These high-level calculations are particularly useful for benchmarking the results from more computationally efficient methods like DFT and for obtaining highly accurate thermodynamic data. For a molecule like this compound, ab initio calculations would be instrumental in precisely determining its stability and reaction energetics.

Electronic Structure and Reactivity Descriptors

Beyond geometry and energy, computational chemistry allows for the detailed analysis of a molecule's electronic structure, which is key to understanding its chemical behavior. Several descriptors derived from the calculated wavefunction or electron density provide insights into reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, likely involving the sulfoxide (B87167) group and the carbon-carbon double bond. The LUMO, conversely, would be anticipated to be distributed over the electron-deficient carboxylic acid group and the conjugated system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller gap suggests that the molecule is more polarizable and more reactive.

Table 1: Representative Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-7.0 to -6.5
LUMO-2.0 to -1.5
HOMO-LUMO Gap 5.0 to 5.5

Note: These are estimated values based on typical calculations for similar organic molecules and are presented for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.de This analysis is particularly useful for quantifying electron delocalization and the stability arising from hyperconjugative interactions. For this compound, NBO analysis would reveal the nature of the bonding in the sulfoxide group and the extent of conjugation along the acrylic acid backbone.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

For this compound, the MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the carboxylic acid and sulfoxide groups. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms, particularly the acidic proton of the carboxyl group, indicating sites for nucleophilic attack. The MEP map provides a clear and intuitive picture of the molecule's reactivity landscape.

Intermolecular Interactions and Solid-State Analysis

The study of intermolecular interactions is fundamental to understanding the crystal packing and solid-state architecture of this compound. The presence of a carboxylic acid group, a sulfinyl group, and a carbon-carbon double bond creates a molecule with multiple sites for hydrogen bonding and other non-covalent interactions, which dictate its macroscopic properties.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of related acrylic acid derivatives allows for a detailed prediction of its hydrogen bonding network. Carboxylic acids in the solid state typically form strong hydrogen bonds. The most common motif involves the formation of centrosymmetric dimers through O-H···O interactions between the carboxyl groups of two adjacent molecules. nih.gov This interaction is characterized by a donor-acceptor relationship where the hydroxyl hydrogen of one molecule bonds to the carbonyl oxygen of the second.

Table 1: Predicted Hydrogen Bond Interactions in Crystalline this compound

DonorAcceptorType of InteractionExpected Role in Crystal Packing
O-H (Carboxyl)O=C (Carboxyl)Strong, intermolecularFormation of primary dimeric structures
C-H (Vinyl)O=S (Sulfinyl)Weak, intermolecularLinking of primary dimers
C-H (Methyl)O=S (Sulfinyl)Weak, intermolecularFurther stabilization of the 3D network
C-H (Vinyl)O=C (Carboxyl)Weak, intermolecularSecondary linking of dimers

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, regions of significant intermolecular contact can be identified. nih.gov

For this compound, a hypothetical Hirshfeld surface analysis would reveal distinct regions corresponding to different types of interactions.

O···H/H···O Contacts: The strongest interactions, represented by prominent red regions on the dnorm map, would correspond to the O-H···O hydrogen bonds of the carboxylic acid dimers. The 2D fingerprint plot for these contacts would show sharp "spikes," characteristic of strong, directional hydrogen bonds. nih.goviucr.org

H···H Contacts: A large percentage of the surface area would be associated with H···H contacts, appearing as a widely distributed region in the fingerprint plot. These represent the numerous van der Waals forces between hydrogen atoms on adjacent molecules. nih.gov

S···H/H···S and O(sulfinyl)···H Contacts: The fingerprint plots would also delineate the specific contacts involving the sulfinyl group, providing quantitative data on their contribution to the total intermolecular interactions.

Table 2: Predicted Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypePredicted ContributionDescription
H···HHighRepresents numerous van der Waals interactions.
O···H / H···OHighDominated by strong O-H···O and weaker C-H···O hydrogen bonds. iucr.org
C···H / H···CModeratevan der Waals interactions contributing to packing efficiency.
S···H / H···SLow to ModerateSpecific interactions involving the sulfinyl and methyl/vinyl groups.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of a molecule over time. jst.go.jp For this compound, MD simulations can reveal how the molecule behaves in different environments and explore its accessible conformations. figshare.com The molecule has two primary rotatable bonds: the C-C bond between the acrylic acid and the vinyl group, and the C-S bond of the methylsulfinyl group. chemscene.com

Simulations would likely show that the (E)-configuration of the double bond is stable, with limited rotation due to its high energy barrier. The primary conformational flexibility would arise from the rotation around the C-S bond and the C-C single bond. The orientation of the methylsulfinyl group relative to the acrylic acid plane is of particular interest. MD simulations can predict the most stable rotamers and the energy barriers between them. These simulations can track key dihedral angles to understand the conformational landscape. The results can reveal whether the molecule favors a planar conformation or if steric hindrance between the sulfinyl oxygen and the carboxylic acid group leads to a twisted, non-planar minimum energy structure. Understanding this flexibility is crucial, as the molecule's conformation can significantly influence its biological activity and interactions with other molecules. tandfonline.com

Applications As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Complex Organic Molecules

The chemical architecture of (E)-3-(Methylsulfinyl)acrylic acid makes it a useful component in the stereoselective synthesis of more complex organic structures. The sulfoxide (B87167) group, in particular, can guide the stereochemistry of reactions, making it a valuable tool in asymmetric synthesis.

Research has shown that related bis-sulfoxide compounds, such as 1,3-bis(methylsulfinyl)propane, can be synthesized enantioselectively and used as chiral ligands in metal-catalyzed reactions. acs.org These ligands are crucial for controlling the three-dimensional arrangement of atoms in the products of reactions like asymmetric hydrogenation. acs.org The methodology for creating such chiral centers on sulfur is well-established, often involving the reaction of a sulfinyl chloride with a chiral alcohol. acs.org While not a direct application of this compound, this demonstrates the utility of the methylsulfinyl group in guiding the synthesis of complex chiral molecules.

Furthermore, the core structure of this compound is found within naturally occurring complex molecules. For instance, it is a constituent of the pterulamides, a family of lipopeptides with antimicrobial properties. mdpi.com This natural occurrence highlights its role as a building block for intricate bioactive compounds.

Precursor for Advanced Polymeric Materials and Nanofibers

Acrylic acid and its derivatives are fundamental monomers in the production of a wide range of polymers, including superabsorbent hydrogels and nanofibers. researchgate.netnih.gov The carboxylic acid groups in poly(acrylic acid) (PAA) are key to the material's properties, such as water retention and swelling. researchgate.net PAA-based materials are valued in biomedical applications for their biocompatibility, biodegradability, and non-toxicity. nih.gov

Specifically, polymers inspired by the dimethyl sulfoxide (DMSO) structure, which includes a methylsulfinyl group, are gaining attention for biomedical uses due to their high hydrophilicity and excellent biocompatibility. researchgate.net A recent study detailed the synthesis of electrospun nanofibers from a copolymer of (2-methylsulfinyl)ethyl acrylate (B77674) and acrylic acid (PMSEA-AA). researchgate.net This process involved first creating a poly(2-(methylthio)ethyl acrylate-co-acrylic acid) (PMTEA-AA) copolymer, which was then oxidized to introduce the sulfoxide group. researchgate.net

The resulting PMSEA-AA nanofibers exhibited enhanced mechanical and hydrophilic properties compared to pure PAA fibers. researchgate.net These advanced materials are being explored for applications such as wound dressings, tissue engineering, and drug delivery systems. researchgate.net The incorporation of the methylsulfinyl group is a key step in tailoring the properties of these advanced polymeric materials.

Table 1: Comparison of Polymeric Nanofiber Properties

Property PAA Nanofiber PMSEA-AA Nanofiber Source
Tensile Strength 6.33 MPa 9 MPa researchgate.net
Elongation at Break 20% 30% researchgate.net
Bacterial Inhibition (S. aureus) - 12 mm zone researchgate.net

| Bacterial Inhibition (E. coli) | - | 9 mm zone | researchgate.net |

Role in the Preparation of Biologically Active Scaffolds

The acrylic acid framework is a versatile scaffold for designing and synthesizing novel molecules with potential biological activity. nih.gov Its structure can be readily modified to create derivatives that can interact with biological targets.

Heterocyclic compounds, particularly those containing nitrogen like quinazolines and pyrazoles, are prevalent in pharmaceuticals and other biologically active molecules. rsc.orgresearchgate.net The synthesis of these ring systems often involves the use of versatile building blocks that can undergo cyclization reactions.

Acrylic acid derivatives and related α,β-unsaturated compounds are key precursors in the synthesis of various heterocyclic systems. For example, pyrazole (B372694) derivatives can be synthesized through the [3+2] cycloaddition of precursors like alkynes and diazo compounds. nih.gov More relevant to the acrylic acid structure, substituted pyrazoles can be formed from the reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) derivatives. nih.gov

Unnatural amino acids and related structures are increasingly incorporated into peptides to introduce novel properties or to mimic natural structures. nih.gov The synthesis of peptides relies on the coupling of amino and carboxyl groups to form amide bonds. google.com

This compound has been identified as a component of natural lipopeptides. mdpi.comscispace.com Specifically, it and the related (E)-3-(methylthio)acrylic acid were found to be incorporated into the structure of pterulamides I-VI, which are linear lipopeptides that exhibit antimicrobial activity against various bacteria. mdpi.com The presence of this sulfur-containing acid in a natural product underscores its viability as a building block for peptidic structures. The incorporation of such unique fragments into peptide chains is a strategy used to create molecules with specific biological functions. mdpi.comarizona.edu

Table 2: Compounds Mentioned in This Article

Compound Name Abbreviation
This compound -
(E)-3-(methylthio)acrylic acid -
1,3-Bis(methylsulfinyl)propane -
4-hydroxy-2(1H)-quinolone -
Acrylamide AAm
Acrylic acid AAc
Dimethyl sulfoxide DMSO
Methyl 2-acetylamino-3-(N,N-dimethylamino)propenoates -
Poly(2-(methylthio)ethyl acrylate-co-acrylic acid) PMTEA-AA
Poly(acrylic acid) PAA
Poly((2-methylsulfinyl)ethyl acrylate-co-acrylic acid) PMSEA-AA
Pterulamides -
Pyrazoles -

Biological Relevance and Mechanistic Explorations Excluding Clinical Outcomes

Intrinsic Biological Role in Natural Systems

The specific compound, (E)-3-(methylsulfinyl)acrylic acid, is not widely documented as a naturally occurring product in plants or other organisms. However, its core structure, acrylic acid, is found in nature. For instance, acrylic acid has been identified in various species of marine algae, where it can be produced from the hydrolysis of dimethyl-ß-propiothetin. dntb.gov.ua The biosynthesis of sulfur-containing natural products is a complex process, often originating from the amino acid cysteine, which serves as the primary sulfur donor in many metabolic pathways. nih.govmdpi.com While diverse sulfur-containing compounds are known in nature, the specific role and biosynthetic pathway for this compound remain elusive in the current scientific literature.

Investigation of Antimicrobial Activities of Derivatives

Derivatives of the acrylic acid scaffold have demonstrated notable antimicrobial properties against a range of pathogens. Research has focused on synthesizing new analogues and evaluating their efficacy against both bacteria and fungi.

One study investigated a series of proton transfer salts and metal complexes derived from (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid. These compounds were tested against Gram-positive and Gram-negative bacteria as well as the yeast Candida albicans. Several of the synthesized derivatives exhibited significant antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values comparable to or even better than standard reference drugs like Fluconazole, Vancomycin, and Levofloxacin. For example, a copper(II) complex, compound 12 , showed potent antifungal activity against C. albicans with a MIC of 15.60 µg/mL, which was more effective than Fluconazole (MIC of 62.50 µg/mL). georganics.sk Similarly, compound 13 , a Cobalt(II) complex, was highly effective against S. aureus with a MIC of 15.60 µg/mL. georganics.sk

The antimicrobial potential is not limited to a single class of derivatives. Studies on esters and amides of 3-(5-nitro-2-furyl)acrylic acid also revealed broad-spectrum activity against bacteria, yeasts, molds, and algae. nih.gov Furthermore, electrospun nanofibers created from a copolymer, poly((2-methylsulfinyl)ethyl acrylate-co-acrylic acid), which incorporates the methylsulfinyl group, demonstrated superior bacterial inhibition zones against S. aureus (12 mm) and E. coli (9 mm) compared to standard polyacrylic acid fibers, highlighting the contribution of the sulfur-containing moiety to the antimicrobial effect. nih.gov

Compound DerivativeMicroorganismMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)
Compound 12 (Cu(II) complex)C. albicans15.60Fluconazole62.50
Compound 13 (Co(II) complex)S. aureus15.60Vancomycin31.25
Compound 13 (Co(II) complex)E. faecalis31.25Cefepime31.25
Compound 1 & 2B. subtilis31.25Vancomycin>125.00
Compound 4 & 12E. coli15.60Levofloxacin15.60

Data sourced from İlkimen, H., et al. (2023). georganics.sk

Anti-Inflammatory Effects of Analogues and Derivatives

Analogues of this compound, particularly those featuring a methylsulfonyl (a more oxidized form of methylsulfinyl) group, have been extensively investigated as non-steroidal anti-inflammatory drugs (NSAIDs). ynu.edu.cnwhiterose.ac.uk The anti-inflammatory response of these compounds is primarily linked to their ability to inhibit enzymes involved in the inflammatory cascade. ynu.edu.cn

A notable group of analogues, (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids, were synthesized and evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Certain compounds in this series demonstrated potent and selective COX-2 inhibition, with IC50 values around 0.32 µM, comparable to the reference drug rofecoxib. nih.gov Other research into novel acrylic acid derivatives has also identified compounds with dual LOX/COX-1 inhibitory action and significant anti-inflammatory activity. sigmaaldrich.com The presence of a 4-methylsulfonylphenyl group, in particular, has been a successful feature in the design of NSAIDs with preferential COX-2 inhibition, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Mechanistic Insights into Enzyme Modulation by Analogues

The primary mechanism by which acrylic acid derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. ynu.edu.cnwhiterose.ac.uk COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation.

Analogues such as (E)-3-(4-methanesulfonylphenyl)acrylic acids act as competitive inhibitors, binding to the active site of the COX enzyme. nih.gov Structural studies have shown that NSAIDs typically interact with key amino acid residues, such as Tyr-385 and Ser-530, at the apex of the cyclooxygenase active site, preventing the substrate (arachidonic acid) from binding. The selectivity of some derivatives for COX-2 over COX-1 is attributed to differences in the active site architecture of the two isoforms. The COX-2 active site possesses a larger, more accommodating side pocket, which can be exploited by specifically designed inhibitors.

In addition to COX inhibition, some acrylic acid derivatives also modulate the activity of lipoxygenase (LOX) enzymes, which are involved in the synthesis of leukotrienes, another class of inflammatory mediators. nih.govsigmaaldrich.com This dual inhibition of both COX and LOX pathways can offer a broader spectrum of anti-inflammatory action.

Structure-Activity Relationship (SAR) Studies for Scaffold Development

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical scaffold. For derivatives of acrylic acid, SAR studies have provided valuable insights for developing more potent and selective inhibitors.

Research on (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids revealed that the acrylic acid moiety is a highly suitable template for designing dual COX and LOX inhibitors. nih.gov The nature of the substituent attached to the C-2 position of the acrylic acid chain was found to be critical for both potency and selectivity. For instance:

COX-2 Inhibition: Attaching bulky, substituted phenyl rings at the C-2 position led to potent and highly selective COX-2 inhibitors. nih.gov

5-LOX Inhibition: The presence of a C-2 substituent capable of hydrogen bonding, such as a 4-hydroxyphenyl or 4-acetamidophenyl group, resulted in particularly potent 5-LOX inhibitors. nih.gov

In the context of antimicrobial activity, SAR studies on 3-(5-nitro-2-furyl)acrylic acid derivatives showed that increasing the length of the alkyl chain in ester derivatives led to a decrease in antimycotic activity. nih.gov This suggests that steric and electronic properties of substituents play a key role in the interaction with microbial targets.

Future Research Directions

Development of Asymmetric Synthetic Routes for Sulfinyl Stereocenters

The sulfoxide (B87167) group in (E)-3-(Methylsulfinyl)acrylic acid represents a stereocenter, meaning the compound can exist as two distinct, non-superimposable mirror images, or enantiomers. The synthesis of chiral sulfoxides in an enantiomerically pure form is a significant challenge and a key area of interest in asymmetric synthesis due to the high barrier to inversion at the tetrahedral sulfur atom. nih.gov Future research should prioritize the development of efficient and highly selective methods to access single enantiomers of this compound, as the biological activity and material properties of each enantiomer may differ significantly.

Key research objectives include:

Catalytic Asymmetric Oxidation: Investigation into the asymmetric oxidation of the precursor sulfide (B99878), (E)-3-(methylthio)acrylic acid, using chiral catalysts. This could involve transition-metal complexes with chiral ligands or organocatalytic systems that can selectively deliver an oxygen atom to one of the lone pairs on the sulfur atom. ptfarm.plnih.gov

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries attached to the acrylic acid backbone could guide the stereoselective oxidation of the sulfide. nih.govnih.gov Subsequent removal of the auxiliary would yield the enantiomerically enriched target molecule. The Ellman auxiliary (tert-butanesulfinamide) is a prominent example used in the synthesis of chiral amines and could inspire similar strategies. nih.gov

Kinetic Resolution: Developing methods for the kinetic resolution of the racemic mixture of this compound. This could be achieved through enzymatic processes or via dynamic kinetic resolution using transition metal catalysts, which combines racemization of the unwanted enantiomer with the selective reaction of the desired one. nih.govmdpi.com

A comparative overview of potential asymmetric strategies is presented below.

Synthetic Strategy Description Potential Advantages Key Research Challenges
Asymmetric OxidationDirect, atom-economical approach using a chiral catalyst to oxidize the sulfide precursor.High atom economy; potential for catalytic turnover.Catalyst design; achieving high enantioselectivity; preventing over-oxidation to the sulfone.
Chiral AuxiliaryA chiral molecule is temporarily incorporated to direct a stereoselective reaction.High diastereoselectivity; established methodologies.Requires additional synthetic steps for attachment and removal of the auxiliary.
Dynamic Kinetic ResolutionCombines in-situ racemization of the starting material with a stereoselective reaction.Theoretical yield of 100% for the desired enantiomer.Requires a catalyst that can perform both racemization and selective reaction efficiently. nih.gov

Exploration of Novel Reactivity Patterns and Catalytic Transformations

This compound is an α,β-unsaturated sulfoxide, a class of compounds known for its versatile reactivity. tandfonline.comresearchgate.net Future studies should aim to explore the full synthetic potential of this molecule by investigating new reactions and catalytic systems.

Areas for exploration include:

Advanced Cycloaddition Reactions: While vinyl sulfoxides are known to act as acetylene (B1199291) equivalents in cycloaddition reactions, the specific reactivity of this compound should be systematically studied with a wide range of dienes and dipoles to create complex cyclic and heterocyclic structures. nih.gov Its use in asymmetric Pauson-Khand reactions to form cyclopentenones could also be a fruitful area of research. nih.gov

Novel Catalytic Hydrogenation: The hydrogenation of vinyl sulfoxides can be achieved using transition metal catalysts based on rhodium or iridium. nih.govnih.govacs.org Research could focus on developing new catalytic systems for the chemo- and stereoselective reduction of the carbon-carbon double bond in this compound, potentially leading to chiral β-sulfinyl propionic acid derivatives. Investigating the mechanism of such reactions using techniques like para-hydrogen-induced polarization (PHIP) could reveal low-concentration intermediates and pathways for catalyst deactivation. nih.govacs.org

Hydrofunctionalization Reactions: Exploring metal-catalyzed hydroboration, hydrosilylation, and other hydrofunctionalization reactions would provide access to a diverse array of functionalized derivatives. scispace.com For instance, the regioselectivity of hydroboration can often be controlled by the choice of catalyst (e.g., rhodium vs. iridium), yielding either branched or linear products. scispace.com

Palladium-Catalyzed Cross-Coupling: The development of methods for the direct sulfinylation of organoboron compounds using sulfinate esters has been reported. nih.gov Investigating the reverse, i.e., using this compound or its derivatives as partners in palladium-catalyzed cross-coupling reactions, could open new avenues for carbon-carbon and carbon-heteroatom bond formation.

Transformation Type Potential Reagents/Catalysts Expected Product Class Research Focus
Diels-Alder CycloadditionVarious dienes (e.g., cyclopentadiene)Cyclic sulfoxidesStereoselectivity, regioselectivity, functional group tolerance.
Asymmetric Hydrogenation[Ir(COD)Cl]₂ or Rhodium complexes with chiral phosphine (B1218219) ligands. nih.govacs.orgChiral β-sulfinyl propionic acidsEnantioselectivity, catalyst efficiency, mechanistic understanding.
HydroborationCatecholborane (HBcat) with Rh or Ir catalysts. scispace.comβ- or α-borylated sulfoxidesRegiocontrol based on catalyst choice.
Michael AdditionSoft nucleophiles (thiols, amines)β-functionalized propionic acid derivativesScope of nucleophiles, stereocontrol. mdpi.com

Design and Synthesis of Advanced Derivatives with Tuned Properties

The chemical structure of this compound offers multiple handles for modification, allowing for the rational design and synthesis of new derivatives with tailored properties.

Future research should focus on:

Carboxylic Acid Modification: The carboxylic acid group can be readily converted into a wide range of functional groups, including esters, amides, and acid chlorides. beilstein-journals.org Synthesizing a library of these derivatives would allow for the systematic tuning of properties such as solubility, stability, and biological activity. For example, creating ester prodrugs has been a strategy for related compounds. nih.gov

Sulfoxide Moiety Variation: The methyl group on the sulfoxide could be replaced with other alkyl, aryl, or functionalized groups. This would modulate the steric and electronic properties of the sulfoxide, potentially influencing its reactivity and coordinating ability.

Vinyl Group Substitution: While the parent compound is unsubstituted at the α- and β-positions (relative to the sulfoxide), synthetic routes could be developed to introduce substituents on the carbon-carbon double bond, further expanding the chemical space of accessible derivatives.

In-depth Mechanistic Studies of Biological Interactions (non-clinical)

The α,β-unsaturated sulfinyl moiety is a key pharmacophore that can engage in specific biological interactions. mdpi.comencyclopedia.pub It acts as a Michael acceptor, making it susceptible to attack by soft nucleophiles, such as the thiol groups of cysteine residues in proteins. mdpi.comnih.gov This reactivity is believed to be the basis for the biological effects of many α,β-unsaturated compounds, including the activation of the Nrf2 signaling pathway by modifying Keap1. mdpi.comencyclopedia.pub

Non-clinical future research should pursue:

Target Identification: Employing chemoproteomic techniques to identify the specific protein targets that covalently bind to this compound within a cellular context.

Kinetic and Thermodynamic Profiling: Quantifying the reaction kinetics of the Michael addition between the compound and biologically relevant thiols like glutathione (B108866) or specific cysteine residues in target proteins. This would provide insight into its reactivity and selectivity. nih.gov

Computational Modeling: Using density functional theory (DFT) and molecular docking to model the interaction of this compound with the active sites of target proteins. This can help elucidate the binding mode and the mechanism of covalent modification. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing the advanced derivatives proposed in section 9.3 and evaluating how structural modifications affect their reactivity with thiol nucleophiles and their interaction with protein targets.

Application in Materials Science and Biomedical Engineering (non-clinical)

The acrylic acid functionality makes this compound an ideal monomer for polymerization. Sulfoxide-containing polymers are gaining attention as advanced materials due to their unique properties. fu-berlin.de The sulfoxide group is highly polar and hydrophilic, which can confer excellent water solubility and biocompatibility. scispace.com

Promising research directions include:

Synthesis of Novel Polymers: Developing methods for the controlled polymerization of this compound and its derivatives to create novel homopolymers and copolymers. This would likely involve techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to control molecular weight and architecture. scispace.com

"Stealth" Materials for Nanoparticles: Poly(2-(methylsulfinyl)ethyl acrylate) (PMSEA), a structurally related polymer, has shown remarkably low protein fouling and extended blood circulation times when used to coat nanoparticles, outperforming conventional PEG coatings. scispace.comresearchgate.netnih.gov Future work should investigate if polymers derived from this compound exhibit similar or enhanced "stealth" properties for applications in drug delivery and diagnostics.

Responsive Hydrogels: The sulfoxide group can be reversibly oxidized to a sulfone and reduced back. This redox activity could be harnessed to create responsive hydrogels or surfaces whose properties (e.g., swelling, drug release) can be tuned by an external stimulus.

Biomaterials and Tissue Scaffolds: The inherent hydrophilicity and potential biocompatibility of sulfoxide-containing polymers make them attractive candidates for creating hydrogels for cell culture, tissue engineering scaffolds, and moisturizing agents. fu-berlin.deresearchgate.net

Potential Application Area Key Property of Sulfoxide Polymer Research Objective
Nanoparticle CoatingsHydrophilicity, low protein fouling. scispace.comnih.govSynthesize polymer-coated nanoparticles and evaluate their stability, protein adsorption, and cellular uptake.
Responsive MaterialsRedox activity (sulfoxide ↔ sulfone)Develop smart materials that change properties in response to oxidative or reductive environments.
HydrogelsWater retention, biocompatibility. researchgate.netFabricate and characterize hydrogels for swelling capacity, mechanical properties, and cytocompatibility.
Biomedical Device CoatingsAntifouling, biocompatibility. fu-berlin.deCoat surfaces and test their resistance to bacterial adhesion and protein adsorption.

Q & A

Basic: What are the standard synthetic protocols for (E)-3-(Methylsulfinyl)acrylic acid derivatives?

The synthesis typically involves multi-step coupling reactions. For example, amide derivatives can be prepared via carbodiimide-mediated coupling using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acid groups . A specific protocol includes reacting (E)-3-(methylsulfinyl)prop-2-en-1-amine with pyrazole or isoxazole carboxylic acids under nitrogen, followed by purification via column chromatography. Yields range from 28% to 31% depending on the substrate . Characterization is performed using ESI-MS and NMR spectroscopy .

Advanced: How can reaction conditions be optimized to improve yields in multi-step syntheses?

Optimization strategies include:

  • Temperature Control : Maintaining reflux conditions during cyclization steps to minimize side reactions .
  • Catalyst Selection : Using TCEP (Tris-(2-carboxyethyl)phosphine) to reduce disulfide bonds and prevent oxidation .
  • Purification Techniques : Employing recrystallization or automated chromatography for enantiomeric purity, critical for biological activity .
    For example, THP deprotection (tetrahydropyran removal) requires acidic conditions but must avoid over-acidification to prevent sulfoxide degradation .

Basic: What analytical methods validate the structure and purity of this compound?

  • Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups. MS (ESI or MALDI) verifies molecular weight .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar acrylates .
  • Chromatography : HPLC with UV detection at 254 nm monitors purity, while TLC (silica gel) tracks reaction progress .

Advanced: What mechanisms underlie the antiviral activity of this compound derivatives?

Studies on related sulfinyl compounds (e.g., 3-(methylsulfinyl)propylglucosinolate) suggest inhibition of viral replication via:

  • Enzyme Binding : Competitive inhibition of viral proteases or polymerases, as seen in thioflavanone derivatives .
  • Host-Pathogen Interaction : Disruption of viral attachment to host cells, inferred from UPLC-Q-TOF-MS metabolic profiling of bioactive extracts . Further validation requires knock-out assays targeting viral entry proteins.

Advanced: How do structural modifications at the sulfinyl group affect bioactivity?

  • Electronic Effects : The sulfinyl group’s electron-withdrawing nature enhances electrophilicity, improving binding to nucleophilic residues (e.g., cysteine in enzyme active sites) .
  • Steric Hindrance : Bulky substituents reduce activity, as observed in SAR studies of anticonvulsant acrylates .
  • Chirality : Enantiomers may show divergent activities. Molecular docking (e.g., with GABA transporters) predicts binding affinity differences .

Basic: What preclinical toxicity data exist for this compound?

Subcutaneous administration in rats showed:

  • Acute Toxicity : LD₅₀ = 90 mg/kg, with symptoms including respiratory distress .
  • Reproductive Effects : TDLo (lowest toxic dose) = 100 mg/kg in females, causing fetal developmental delays .
    Handling requires PPE (gloves, goggles) and fume hoods to avoid inhalation of decomposition products (e.g., SOₓ gases) .

Advanced: How can contradictions in biological activity data across studies be resolved?

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and MES (maximal electroshock) models for neurological activity .
  • Enantiomeric Control : Chiral HPLC separates R/S isomers, as racemic mixtures may obscure activity .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values to compare potency thresholds .

Advanced: What computational tools predict the reactivity of this compound?

  • DFT Calculations : Gaussian software models HOMO-LUMO gaps to predict electrophilic sites .
  • Molecular Dynamics : Simulates sulfinyl group interactions in aqueous vs. lipid membranes, relevant for blood-brain barrier penetration .

Basic: What are the storage and stability requirements?

  • Temperature : Store at -20°C under inert gas (argon) to prevent oxidation .
  • Light Sensitivity : Amber vials prevent UV-induced decomposition .
  • Solubility : DMSO or ethanol solutions (10 mM) avoid hydrolysis in aqueous buffers .

Advanced: How is enantioselective synthesis achieved for sulfinyl-containing derivatives?

  • Chiral Auxiliaries : Use (R)-BINOL catalysts in asymmetric Michael additions .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester precursors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.